molecular formula C9H10N4O B2517741 N,N-dimethylbenzotriazole-1-carboxamide CAS No. 56533-01-8

N,N-dimethylbenzotriazole-1-carboxamide

Cat. No. B2517741
CAS RN: 56533-01-8
M. Wt: 190.206
InChI Key: SZDIPSOWTZADHA-UHFFFAOYSA-N
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Description

N,N-dimethylbenzotriazole-1-carboxamide is a chemical compound that is part of a broader class of N-acylbenzotriazoles, which are known for their utility in organic synthesis. These compounds serve as activated derivatives of carboxylic acids and have been employed in various chemical reactions, including N-acylation, O-acylation, and C-acylation, to synthesize a wide range of products such as amides, peptides, esters, diketones, and heterocycles .

Synthesis Analysis

The synthesis of this compound and related compounds typically involves the coupling of amines with carboxylic acids or their derivatives. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized by coupling ferrocenylmethyl amine with benzoic acid and substituted fluorobenzoic acids using a standard protocol involving 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Similarly, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized using various spectroscopic techniques. For example, the ferrocenylmethyl benzene-carboxamide derivatives were characterized using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry, with single-crystal X-ray crystallography providing detailed structural information for one of the derivatives . Similarly, the structure of synthesized compounds based on triazolo[3,4-b][1,3,4]thiadiazol was confirmed by spectral studies .

Chemical Reactions Analysis

N-Acylbenzotriazoles are versatile intermediates in organic synthesis. They have been used for the preparation of primary, secondary, and tertiary amides, peptides, esters, diketones, enaminones, and for the regiospecific acylation of pyrroles and indoles. Additionally, they have been employed in the synthesis of benzoxazoles through flash vacuum pyrolysis . The synthesis of 1-arylindazole-3-carboxamides also showcases the use of nitrile imines and isocyanides in a convergent synthesis approach, followed by a Buchwald–Hartwig intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from related compounds. For instance, the thermal stability of nitrogen-rich energetic compounds related to benzotriazole carboxamides was measured using differential scanning calorimetry, indicating high decomposition temperatures . The density and enthalpy of formation of these compounds were calculated, and their detonation properties were predicted, demonstrating their potential application in energetic materials . The cytotoxic effects of some benzene-carboxamide derivatives on breast cancer cell lines also highlight the biological activity of these compounds .

properties

IUPAC Name

N,N-dimethylbenzotriazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12(2)9(14)13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDIPSOWTZADHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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